Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a pyridine ring, making it a subject of interest in various fields of chemistry and biology .
Preparation Methods
The synthesis of Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps. One common method includes the reaction of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole in the presence of a dehydrating agent. The resulting intermediate is then esterified with 2-methoxyethanol under acidic conditions to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate: This compound shares a similar structure but lacks the pyrazole ring, which may result in different biological activities.
Bis(4-methoxyphenyl)methanone: This compound has a similar methoxyphenyl group but differs in its overall structure and properties.
Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and potential therapeutic benefits .
Properties
Molecular Formula |
C31H34N4O9 |
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Molecular Weight |
606.6 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H34N4O9/c1-19-26(30(36)43-15-13-40-3)28(27(20(2)32-19)31(37)44-16-14-41-4)23-18-34(22-9-7-6-8-10-22)33-29(23)21-11-12-25(42-5)24(17-21)35(38)39/h6-12,17-18,28,32H,13-16H2,1-5H3 |
InChI Key |
VIHBOBPACJMYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCCOC |
Origin of Product |
United States |
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